molecular formula C12H13N3O2 B15094829 7,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide

7,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide

Cat. No.: B15094829
M. Wt: 231.25 g/mol
InChI Key: DMFCUDXTVXSHNH-UHFFFAOYSA-N
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Description

7,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring substituted with two methyl groups at positions 7 and 8, a hydroxyl group at position 4, and a carbohydrazide group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbohydrazide group can be reduced to form corresponding amines.

    Substitution: The methyl groups and hydroxyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, DNA, and proteins.

    Pathways Involved: The compound can inhibit enzyme activity, induce DNA damage, and disrupt protein function, leading to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.

    6,7-Dimethylquinoline-3-carboxylic acid: Lacks the hydroxyl group at position 4.

    5,8-Dimethylquinoline-3-carboxylic acid: Different substitution pattern on the quinoline ring.

Uniqueness

7,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide is unique due to the presence of both hydroxyl and carbohydrazide groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

7,8-dimethyl-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C12H13N3O2/c1-6-3-4-8-10(7(6)2)14-5-9(11(8)16)12(17)15-13/h3-5H,13H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

DMFCUDXTVXSHNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C(=CN2)C(=O)NN)C

Origin of Product

United States

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